Ethyl 1-cyanopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-cyanopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Ethyl 1-cyanopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
Ethyl 1-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Ethyl 1-cyanopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 1-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The cyano group and the piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 1-cyanopiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Pyrrolidine: Another nitrogen-containing heterocycle used in medicinal chemistry.
Piperidine-2,5-dione: Known for its applications in pharmaceuticals.
Prolinol: Used in organic synthesis and as a chiral auxiliary.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 1-cyanopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)8-4-3-5-11(6-8)7-10/h8H,2-6H2,1H3 |
InChI Key |
BLJLVPLYYKCDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C#N |
Origin of Product |
United States |
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